6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features both indole and benzofuran moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of an indole derivative with a benzofuran derivative. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the Fischer indole synthesis . This reaction yields the desired compound in good yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. The compound’s effects are mediated through hydrogen bonding, π-π interactions, and other non-covalent interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Benzofuran derivatives: Various compounds with benzofuran structures used in medicinal chemistry.
Uniqueness
6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its combined indole and benzofuran moieties, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to compounds with only one of these moieties .
Properties
CAS No. |
210360-85-3 |
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Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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